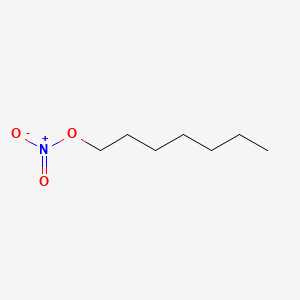

Heptyl nitrate

説明

Overview of Nitrate (B79036) Esters as a Compound Class

Nitrate esters are a class of organic compounds characterized by the functional group R−ONO₂, where 'R' represents an organyl group. wikipedia.org They are formally esters of nitric acid and an alcohol. wikipedia.orgebi.ac.uk This functional group imparts unique properties to the molecules, leading to their use in a range of applications, from industrial additives to research chemicals. taylorandfrancis.com The presence of the nitrate group often results in high energy density, a characteristic that makes many nitrate esters, such as nitroglycerin and pentaerythritol (B129877) tetranitrate (PETN), well-known energetic materials. wikipedia.orgtaylorandfrancis.com The thermal decomposition of these compounds typically yields nitrogen gas (N₂) and carbon dioxide, releasing considerable energy due to the strong triple bond in the nitrogen molecule. wikipedia.org

Historical Context of Nitrate Ester Chemistry

The study of nitrate esters dates back to the mid-19th century. In 1846, the Italian chemist Ascanio Sobrero first synthesized nitroglycerin and noted its sensitivity. dtic.mil The industrial and practical applications of nitrate esters began to flourish with the work of Alfred Nobel, who developed methods to stabilize nitroglycerin, leading to the invention of dynamite. dtic.mil The late 19th century saw the development of smokeless powders, with nitrocellulose and nitroglycerin becoming key components in propellant formulations as organic chemistry and nitration reactions became more commercially viable. taylorandfrancis.com The investigation into nitrate ester chemistry expanded throughout the 20th century, with extensive research into their synthesis, properties, and applications, particularly in the field of explosives and propellants. springerprofessional.de

Current Research Significance of Heptyl Nitrate within Nitrate Ester Chemistry

This compound holds a specific place in contemporary chemical research due to its distinct properties. It is a subject of study in several specialized areas:

Atmospheric Chemistry: this compound is utilized in studies concerning the behavior of organic nitrates in the atmosphere. evitachem.com These studies are crucial for understanding the formation of secondary pollutants, such as ozone, which can be influenced by the atmospheric reactions of nitrogen oxides released from the decomposition of such compounds. evitachem.com

Synthetic Chemistry: In organic synthesis, this compound can act as a reagent for introducing nitro groups into other molecules. evitachem.com

Fuel and Propellant Research: Due to its energetic properties, this compound is investigated for its potential use in propellant formulations and as a fuel additive to enhance combustion. evitachem.comontosight.ai Its properties are often compared to other alkyl nitrates, such as octyl nitrate, to understand the effects of alkyl chain length on factors like volatility and ignition delay.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₅NO₃ |

| Appearance | Colorless liquid |

| Boiling Point | ~175 °C |

| Density | ~1.05 g/cm³ |

Note: The data in this table is compiled from various sources. evitachem.comontosight.ai

Structure

3D Structure

特性

CAS番号 |

20633-12-9 |

|---|---|

分子式 |

C7H15NO3 |

分子量 |

161.20 g/mol |

IUPAC名 |

heptyl nitrate |

InChI |

InChI=1S/C7H15NO3/c1-2-3-4-5-6-7-11-8(9)10/h2-7H2,1H3 |

InChIキー |

JYMDZTRYDIQILZ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCO[N+](=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies for Heptyl Nitrate

Direct Nitration Routes of n-Heptanol

The primary and most straightforward method for synthesizing heptyl nitrate (B79036) is through the direct nitration of its corresponding alcohol, n-heptanol. evitachem.com This process involves the reaction of the alcohol with a nitrating agent, typically concentrated nitric acid. evitachem.com

Reaction Conditions and Reagent Selection

The direct nitration of n-heptanol necessitates carefully controlled reaction conditions to ensure both safety and optimal yield. The selection of reagents and the physical parameters of the reaction are critical.

Nitrating Agent: Concentrated nitric acid is the most common nitrating agent used for this synthesis. evitachem.com In some methodologies for the synthesis of other organic nitrates, the presence of another acid or acid anhydride (B1165640), such as sulfuric acid, methanesulfonic acid, or acetic anhydride, can support the nitrification process. google.com

Temperature Control: The reaction is typically conducted under cooled conditions to manage the exothermic nature of the nitration. evitachem.com Maintaining the temperature below a critical threshold is essential to prevent side reactions and the potential for decomposition. evitachem.com For the synthesis of other alkyl nitrates, reaction temperatures can range from as low as -70°C to +40°C, with a preferred range of 0°C to +30°C to balance reaction rate and product stability. google.com

Reaction Environment: The reaction is generally carried out in a controlled setting, often involving the slow addition of one reactant to the other with continuous monitoring. evitachem.com For some nitration processes, the use of a microreactor has been proposed to enhance control over reaction conditions. google.com

Optimization of Synthesis Parameters

Optimizing the synthesis of heptyl nitrate focuses on maximizing the yield of the desired product while minimizing the formation of byproducts. This involves the fine-tuning of several key parameters.

Molar Ratios: The stoichiometry of the reactants, specifically the molar ratio of n-heptanol to nitric acid, is a crucial parameter. For the nitration of other hydrocarbons, a hydrocarbon to nitric acid mole ratio of at least 1:1 is suggested, with a ratio of at least 1.2:1 being more preferable. google.com

Reaction Time: The duration of the reaction must be sufficient to allow for the complete conversion of the starting material. This is often monitored using techniques like thin-layer chromatography (TLC) to track the consumption of the reactants. nih.gov

Catalyst and Initiator Concentration: In related graft copolymerization reactions initiated by ceric ammonium (B1175870) nitrate, the concentration of the initiator was found to significantly influence the efficiency of the reaction. scirp.org While not a direct analogy, it highlights the importance of initiator/catalyst concentration in optimizing similar chemical transformations.

Alternative Synthetic Strategies for Alkyl Nitrates Applicable to this compound

While direct nitration of alcohols is common, other synthetic routes exist for the preparation of alkyl nitrates, which could be adapted for this compound synthesis.

One notable alternative involves the reaction of alkyl halides with silver nitrate. core.ac.uk This method has been successfully used to synthesize various primary alkyl nitrates, such as n-hexyl nitrate and n-octyl nitrate, from their corresponding alkyl bromides or iodides. core.ac.uk The reaction proceeds via a silver-assisted substitution pathway and is typically performed under biphasic conditions, requiring efficient stirring. The formation of solid silver halide as a byproduct can be used to monitor the reaction's progress. core.ac.uk

Another strategy involves the reaction of an alkyl nitrite (B80452) with gaseous dinitrogen pentoxide. google.com This process has been applied to produce a variety of alkyl nitrates, including heptyl nitrite. The reaction is typically carried out in a liquid form of the alkyl nitrite, and the resulting this compound is then rapidly removed from the reaction mixture. google.com

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and residual acids.

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction is a fundamental and widely used technique for the purification of this compound. evitachem.comwikipedia.org This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org

In a typical work-up procedure, the reaction mixture is first neutralized to remove excess acid. evitachem.com It is then subjected to extraction using a suitable organic solvent. The organic layer, containing the this compound, is separated from the aqueous layer. This process may be repeated to maximize the recovery of the product. The selection of the organic solvent is crucial, with common choices including ether and dichloromethane. researchgate.netorgsyn.org The organic extracts are often washed with solutions like saturated sodium bicarbonate and brine to remove impurities before being dried and concentrated. orgsyn.org

The efficiency of liquid-liquid extraction can be influenced by various factors, including the pH of the aqueous phase and the presence of salting-out agents. researchgate.net For instance, in the extraction of other metal complexes, the use of ionic liquids as the organic solvent has been shown to enhance extraction efficiency compared to conventional solvents like n-dodecane. rsc.org

Other Separation and Purification Processes

Beyond liquid-liquid extraction, other techniques can be employed for the final purification of this compound.

Distillation: Bulb-to-bulb distillation under reduced pressure is a common method for purifying volatile liquids like this compound, effectively separating it from less volatile impurities. orgsyn.org

Chromatography: Flash chromatography is a powerful technique for separating the desired product from a mixture. orgsyn.org The crude product is passed through a column of silica (B1680970) gel, and different components are eluted at different rates using a solvent system, often a mixture like ethyl acetate (B1210297) and hexane. orgsyn.org

Filtration: After certain reaction steps, filtration may be used to remove solid byproducts or catalysts from the liquid reaction mixture. nih.govorgsyn.org For example, filtering through a pad of celite is a common practice. nih.gov

The table below summarizes the key purification techniques and their roles in the isolation of this compound.

| Purification Technique | Purpose | Typical Reagents/Materials |

| Neutralization | Removal of excess acid from the reaction mixture. | Saturated sodium bicarbonate solution. orgsyn.org |

| Liquid-Liquid Extraction | Separation of this compound from the aqueous phase. evitachem.com | Ether, dichloromethane, water. wikipedia.orgresearchgate.netorgsyn.org |

| Washing | Removal of residual impurities from the organic phase. | Saturated sodium bicarbonate, brine. orgsyn.org |

| Drying | Removal of residual water from the organic extract. | Anhydrous magnesium sulfate (B86663), anhydrous sodium sulfate. orgsyn.orgacs.org |

| Concentration | Removal of the volatile extraction solvent. | Rotary evaporator under reduced pressure. orgsyn.orgacs.org |

| Distillation | Final purification of the liquid product based on boiling point. | Bulb-to-bulb distillation apparatus. orgsyn.org |

| Flash Chromatography | Separation based on polarity. | Silica gel, solvent systems (e.g., ethyl acetate-hexane). orgsyn.org |

Chemical Reactivity and Transformation Pathways of Heptyl Nitrate

Decomposition Mechanisms and Kinetics of Heptyl Nitrate (B79036)

The decomposition of heptyl nitrate is a critical aspect of its chemical profile, influencing its stability and potential applications. This process is primarily driven by the cleavage of the relatively weak oxygen-nitrogen bond.

The thermal decomposition of alkyl nitrates like this compound is initiated by the homolytic fission of the O-NO2 bond. researchgate.net This primary step is endothermic and results in the formation of a heptyloxy radical (CH₃(CH₂)₆O•) and nitrogen dioxide (NO₂). evitachem.comresearchgate.net

Primary Decomposition Step: CH₃(CH₂)₆O-NO₂ → CH₃(CH₂)₆O• + NO₂

Following this initial cleavage, the highly reactive heptyloxy radical can undergo several secondary reactions, including decomposition and isomerization, leading to a complex mixture of final products. For analogous compounds like 2-ethylhexyl nitrate (EHN), the alkoxy radical is known to decompose further into smaller alkyl radicals and aldehydes, such as formaldehyde. researchgate.net The 3-heptyl radical has also been identified as an important product in the decomposition of related isomers, which accelerates subsequent reactions by increasing the production of hydroxyl (OH) radicals. researchgate.netresearchgate.net

Interactive Table: Primary Products of this compound Thermal Decomposition

| Product Name | Chemical Formula | Role/Formation Pathway |

|---|---|---|

| Heptyloxy Radical | CH₃(CH₂)₆O• | Formed from the initial O-NO₂ bond cleavage. |

| Nitrogen Dioxide | NO₂ | Co-product of the initial O-NO₂ bond cleavage. researchgate.net |

| Formaldehyde | CH₂O | A potential secondary product from the decomposition of the alkoxy radical. researchgate.net |

| Various Radicals | e.g., •OH, Alkyl | Formed from subsequent reactions, propagating the decomposition process. researchgate.netresearchgate.net |

The rate of thermal decomposition of this compound is highly sensitive to several factors, with temperature being the most significant. The process is a kinetic event; therefore, faster heating rates can delay the onset of decomposition to higher temperatures. mdpi.com

Temperature: The stability of alkyl nitrates is inversely related to temperature. For 2-ethylhexyl nitrate (EHN), a structural isomer of this compound, the onset of thermal decomposition occurs in the range of 140-160°C under adiabatic conditions. researchgate.net Increasing the temperature significantly accelerates the rate of decomposition by providing the necessary activation energy to break the O-NO₂ bond. savemyexams.commdpi.com Studies on other alkyl nitrates show a clear trend where higher temperatures lead to a shorter half-life of the compound. researchgate.netmdpi.com

Interactive Table: Factors Affecting this compound Decomposition

| Factor | Effect on Decomposition Rate | Mechanism of Influence |

|---|---|---|

| Temperature | Increases | Provides the activation energy required for the initial O-NO₂ bond scission. The rate increases exponentially with temperature. mdpi.comnih.gov |

| Pressure | Can Increase | In the fall-off pressure regime, the rate constant of unimolecular decomposition increases with pressure until it reaches the high-pressure limit. researchgate.net |

| Presence of Radicals | Increases | The presence of radical species can initiate chain reactions that accelerate the overall decomposition process. |

This compound as a Nitrating Agent in Organic Transformations

This compound can serve as a reagent for introducing nitro (-NO₂) groups into organic molecules, a fundamental transformation in organic synthesis. evitachem.com This process, known as nitration, is crucial for the synthesis of various industrial intermediates, pharmaceuticals, and energetic materials. researchgate.net

As a nitrating agent, this compound can be used to nitrate a variety of substrates, particularly aromatic compounds. The reaction typically involves the substitution of a hydrogen atom on the substrate with a nitro group. The general transformation for the nitration of an aromatic compound like benzene (B151609) can be represented as:

C₆H₆ + CH₃(CH₂)₆ONO₂ → C₆H₅NO₂ + CH₃(CH₂)₆OH

This reactivity is not limited to aromatic rings. Depending on the reaction conditions, other electron-rich substrates can also undergo nitration. The key to the process is the generation of an electrophilic nitrating species from the this compound. masterorganicchemistry.combyjus.com

To enhance the efficiency, selectivity, and safety of nitration reactions, various catalytic systems can be employed. While specific studies detailing catalysts for this compound are limited, general catalytic approaches for nitration using alkyl nitrates are well-established.

Acid Catalysis: The most common approach involves the use of a strong acid, such as sulfuric acid (H₂SO₄), in conjunction with a nitrate source. masterorganicchemistry.combyjus.com The acid protonates the alkyl nitrate, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is a powerful nitrating agent. masterorganicchemistry.comtestbook.com

Metal Nitrate Catalysis: Certain metal salts, such as bismuth(III) nitrate (Bi(NO₃)₃), can act as catalysts or nitrating agents themselves, often under milder conditions than strong acids. researchgate.net These methods can offer improved regioselectivity and functional group tolerance.

In-situ Generation of Nitrating Agents: this compound can be used in reactions where it is part of a system that generates a more reactive nitrating agent in situ. For example, reacting a nitrate source with an anhydride (B1165640) can produce an acylated nitrate intermediate, which then nitrates the aromatic substrate. google.comgoogle.com

The mechanism of nitration for aromatic compounds is one of the most extensively studied reactions in organic chemistry and generally proceeds via electrophilic aromatic substitution. acs.orgresearchgate.net

Formation of the Electrophile: In the presence of a strong acid catalyst (e.g., H₂SO₄), this compound is protonated. This intermediate can then eliminate the alcohol (heptanol) to form the nitronium ion (NO₂⁺). This ion is the active electrophile in the reaction. masterorganicchemistry.comtestbook.com

Electrophilic Attack: The electron-rich π-system of an aromatic ring attacks the electrophilic nitronium ion. This step is typically the rate-determining step of the reaction. It forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring. masterorganicchemistry.combyjus.com

Deprotonation and Aromaticity Restoration: A weak base in the reaction mixture, such as water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This restores the stable aromatic system and yields the final nitroaromatic product. byjus.comtestbook.com

This polar, two-electron mechanism is the classical pathway for nitrations involving the nitronium ion. researchgate.net

Combustion Chemistry of Alkyl Nitrates

The combustion of alkyl nitrates, such as this compound, is a complex process characterized by initial thermal decomposition followed by a series of radical chain reactions. These compounds are often used as fuel additives to enhance ignition properties, particularly in diesel fuels. ontosight.airesearchgate.net Their effectiveness stems from their ability to decompose at relatively low temperatures, initiating combustion earlier in the engine cycle. researchgate.netresearchgate.net

Fundamental Chemical Processes during Combustion

The fundamental chemical process initiating the combustion of alkyl nitrates is the thermal decomposition of the molecule. This process begins with the homolytic cleavage of the weakest bond in the molecule, the O-NO2 bond, due to its comparatively low bond dissociation energy. researchgate.net This initial decomposition step occurs at temperatures around 140-160°C and results in the formation of an alkoxy radical (RO•) and nitrogen dioxide (NO2). researchgate.netresearchgate.net

For an alkyl nitrate like this compound (CH3(CH2)6ONO2), the initial decomposition can be represented as: CH3(CH2)6O–NO2 → CH3(CH2)6O• + •NO2

The key steps in the fundamental combustion process are:

Initiation: Thermal decomposition of the alkyl nitrate at the O-NO2 bond to produce an alkoxy radical and nitrogen dioxide. researchgate.net

Propagation: The alkoxy radical decomposes into smaller, stable molecules and other reactive alkyl radicals. researchgate.net

Chain Reaction: The radicals formed (•NO2 and R•) attack fuel molecules, generating a cascade of radical reactions that leads to rapid oxidation and ignition. researchgate.netosti.gov

Studies on 2-EHN, a compound structurally similar to other octyl and heptyl nitrates, show that at higher temperatures, dopant-derived 3-heptyl radicals play a significant role in stimulating ignition. osti.govresearchgate.net The exothermic nature of the initial decomposition also contributes heat to the pre-ignition phase, further promoting ignition. researchgate.net

Formation of Nitrogen Oxides and Other Combustion Byproducts

The combustion of fuels containing this compound or other alkyl nitrates inevitably leads to the formation of nitrogen oxides (NOx), primarily nitric oxide (NO) and nitrogen dioxide (NO2). evitachem.comresearchgate.net Since the nitrogen is part of the fuel additive itself, this formation pathway is categorized as "fuel NOx". researchgate.netepa.gov

The •NO2 released during the initial decomposition of the alkyl nitrate can be reduced to NO in high-temperature, fuel-rich zones of the combustion chamber. wikipedia.org The so-called 'NO-NO2 loop' can also generate significant quantities of hydroxyl (•OH) radicals, which are crucial for enhancing fuel reactivity. osti.gov However, at high concentrations of the additive, competing reactions can form species like methyl and ethyl nitrite (B80452), and nitric acid, which may reduce the generation of •OH radicals and limit the additive's effectiveness. osti.gov

Thermal NOx: Formed by the reaction of atmospheric nitrogen (N2) and oxygen (O2) at very high combustion temperatures (above 1300°C). epa.gov

Prompt NOx: Formed in the early stages of combustion in fuel-rich zones, where hydrocarbon radicals react with atmospheric N2. epa.govwikipedia.org

Fuel NOx: Formed from the oxidation of nitrogen-containing compounds present in the fuel, such as alkyl nitrates. researchgate.netepa.gov

In the case of this compound-doped fuel, the fuel NOx mechanism is a direct and significant contributor to total NOx emissions. researchgate.net

Besides NOx, other combustion byproducts are formed from the carbon and hydrogen backbone of the this compound molecule and the primary fuel. As the alkoxy and alkyl radicals produced during decomposition react and break down, a variety of intermediate and final products are generated.

The table below summarizes some of the key byproducts from the combustion of alkyl nitrates.

| Byproduct Category | Specific Compounds | Formation Pathway |

| Nitrogen Oxides (NOx) | Nitrogen dioxide (NO2), Nitric oxide (NO) | Initial decomposition of the O-NO2 bond; subsequent high-temperature reactions. researchgate.netevitachem.comresearchgate.net |

| Aldehydes | Formaldehyde (CH2O), Acetaldehyde | Decomposition (β-scission) of the alkoxy radical. researchgate.netresearchgate.net |

| Acids | Nitric acid (HNO3), Nitrous acid (HNO2) | Secondary reactions involving NOx and other combustion intermediates. osti.govwikipedia.org |

| Other Intermediates | Alkyl radicals, Hydroxyl radicals (•OH), Alkyl nitrites | Radical chain reactions and competing decomposition pathways. osti.govresearchgate.net |

Heptyl Nitrate in Atmospheric Chemistry and Environmental Processes

Atmospheric Fate and Transport of Alkyl Nitrates

Alkyl nitrates, including heptyl nitrate (B79036), are organic compounds formed in the atmosphere through the oxidation of hydrocarbons in the presence of nitrogen oxides (NOx). mmu.ac.uk Their formation and degradation are crucial in understanding tropospheric ozone production. mmu.ac.uk

Photochemical Reactions and Atmospheric Lifetimes

The atmospheric chemistry of heptyl nitrate is largely dictated by photochemical reactions. evitachem.com The primary loss process for alkyl nitrates during the day is photolysis, where the absorption of sunlight breaks the O-N bond, and reaction with the hydroxyl (OH) radical. researchgate.net The reaction of n-heptane with OH radicals can lead to the formation of various this compound isomers. researchgate.net

Below is a table of experimentally determined and estimated rate constants for the reaction of OH radicals with various alkyl nitrates, which influences their atmospheric lifetimes.

| Compound | 10¹²kOH (cm³molecule⁻¹s⁻¹) Experimental | 10¹²kOH (cm³molecule⁻¹s⁻¹) Estimated |

| 2-Heptyl nitrate | 3.69 | 3.88 |

| 3-Heptyl nitrate | 3.88 | 3.30 |

| Data from a 1991 report on the determination of gas-phase reaction rates in the troposphere. epa.gov |

Role in Secondary Organic Aerosol Formation

This compound can contribute to the formation of secondary organic aerosols (SOA), which are fine particulate matter formed from the oxidation of volatile organic compounds (VOCs). helsinki.fi The oxidation of long-chain alkanes like heptane (B126788) can produce multifunctional compounds, including hydroxyalkyl nitrates, which can partition into the aerosol phase. lookchem.comacs.org

The formation of SOA from alkyl nitrates is a complex process influenced by factors such as the structure of the alkyl nitrate and the concentration of NOx. acs.orgtandfonline.com Studies on decyl nitrate isomers have shown that the position of the nitrate group on the carbon chain significantly affects the SOA yield. tandfonline.com Specifically, SOA yield is highest when the nitrate group is at a terminal carbon and decreases as it moves toward the center of the molecule. tandfonline.com This is attributed to a combination of the nitrate group's effect on product vapor pressure and reaction branching ratios. tandfonline.com While the nitrate group generally lowers the vapor pressure of oxidation products, promoting partitioning to the aerosol phase, its position can also favor the formation of more volatile products. tandfonline.com

Research has also explored how the structure of the initial alkoxy radical, formed from the photolysis of alkyl nitrites, influences SOA formation. mit.edu For straight-chain isomers, the highest SOA yields were observed when the radical center was located near the end of the molecule. mit.edu

Contribution to Tropospheric Ozone Production

The formation and degradation of alkyl nitrates like this compound are integral to the chemistry of tropospheric ozone. mmu.ac.uk Tropospheric ozone is a secondary pollutant formed from the photochemical reactions of nitrogen oxides (NOx) and volatile organic compounds (VOCs). ucpress.edunoaa.gov

The formation of alkyl nitrates can act as a temporary sink for NOx, which can inhibit ozone production locally. researchgate.net However, these nitrates can also be transported over long distances and subsequently release NOx in other regions, contributing to ozone formation downwind. copernicus.org The reaction of peroxy radicals (RO2), formed from VOC oxidation, with nitric oxide (NO) is a key step. ucpress.edu This reaction primarily produces an alkoxy radical (RO) and nitrogen dioxide (NO2), which then photolyzes to form ozone. A minor channel of this reaction leads to the formation of an alkyl nitrate (RONO2). copernicus.org

Heterogeneous Chemistry of Atmospheric Nitrates

Heterogeneous chemistry, which involves reactions occurring at the interface of different phases (e.g., gas-particle), is crucial for understanding the atmospheric lifecycle of nitrates. uni-wuppertal.denih.gov

Interactions with Particulate Matter (e.g., Desert Dust, Aerosols)

This compound and other organic nitrates can interact with various types of atmospheric particulate matter. These interactions can occur on the surface of desert dust, sea salt, and other aerosols. copernicus.org Heterogeneous reactions on these surfaces can lead to the formation of particulate nitrate. copernicus.orgaaqr.org

For example, the reaction of gaseous nitric acid with sea-salt particles can lead to the formation of sodium nitrate in the particle phase. nih.gov Similarly, desert dust can act as a medium for the transport of nitrates from polluted areas to downwind regions. copernicus.org The chemical composition of the particles, such as the presence of metal cations like Cu²⁺, can influence the adsorption and subsequent reactions of organic compounds on their surfaces. rsc.org

The formation of nitrate on particulate matter is a significant process, especially during haze events, where sulfate (B86663) and nitrate are dominant components of PM2.5. copernicus.org

Surface Reactions and Condensation Pathways

The condensation of low-volatility oxidation products of this compound onto existing aerosol particles is a key pathway for SOA formation. mit.edu This process can be influenced by the properties of the existing aerosol. caltech.edu Condensation reactions involve the combination of smaller molecules to form a larger one, often with the elimination of a small molecule like water. ebsco.com

On surfaces, the condensation of gaseous species can be either reversible or irreversible. copernicus.org For instance, the condensation of nitric acid and ammonia (B1221849) onto particles is a reversible process. copernicus.org The pathway of condensation, whether through equilibrium partitioning or kinetic, diffusion-limited uptake, affects the final size distribution and chemical composition of the aerosol. caltech.edu In some cases, low-volatility species may initially condense on the surface area of particles and then, after reaching saturation, evaporate and re-condense on larger particles. caltech.edu

Influence on Atmospheric Nitrogen Budgets (Renoxification Processes)

This compound is an organic nitrate formed in the atmosphere through the oxidation of n-heptane, a volatile organic compound (VOC), in the presence of nitrogen oxides (NOx). The formation of this compound and other alkyl nitrates is a crucial process in atmospheric chemistry as it serves as a temporary reservoir for NOx. This sequestration of NOx has a direct impact on the atmospheric nitrogen budget and regional air quality. By binding NOx into a less reactive form, the formation of alkyl nitrates can reduce the concentration of tropospheric ozone, a key component of photochemical smog, as NOx is a primary precursor to its formation. nespthreatenedspecies.edu.auca.gov

However, this sequestration is not permanent. Organic nitrates, including this compound, can undergo processes that release NOx back into the atmosphere, a phenomenon known as "renoxification". One of the primary pathways for renoxification is photolysis, the decomposition of the molecule by sunlight. The photolysis of nitrates in aerosols can be a significant renoxification process, facilitating the long-distance transport of NOx. awi.de This release of NOx can then re-engage in photochemical reactions, influencing local and regional atmospheric chemistry and air quality. awi.de

Research has shown that for alkyl nitrates with more than five carbon atoms, such as this compound, degradation by hydroxyl (OH) radicals becomes a more dominant loss process than photolysis. awi.de The reaction of peroxyalkyl radicals (formed from the initial oxidation of n-heptane) with nitric oxide (NO) can lead to the formation of either nitrogen dioxide (NO2) and an alkoxy radical or an alkyl nitrate. awi.de The branching ratio between these two pathways is critical in determining the extent to which NOx is sequestered.

Studies have detected this compound in atmospheric particulate matter, indicating its role in the aerosol phase of atmospheric chemistry. awi.de The presence of this compound in every sample of one particular study highlights its ubiquitous nature in certain environments and its continuous contribution to the atmospheric nitrogen cycle. awi.de

Environmental Occurrence and Distribution of Nitrates

Presence in Air, Water, and Soil Compartments

This compound has been identified as a trace compound in the atmosphere. Measurements in the Antarctic troposphere have detected both 2-heptyl nitrate and 3-heptyl nitrate. The concentrations of these isomers were found to be in the range of picomoles per mole (pmol/mol), as detailed in the table below.

| This compound Isomer | Concentration Range (pmol/mol) | Location |

| 2-Heptyl Nitrate | 0.56 - 1.45 | Alert, Canada |

| 3-Heptyl Nitrate | 0.68 - 1.86 | Alert, Canada |

Data sourced from measurements taken between January and April 1992.

A 2019 study focusing on organic nitrates in atmospheric fine particles (PM2.5) consistently detected this compound in all analyzed samples, further confirming its presence in the air. nau.edu

While its presence in the atmosphere is documented, specific data on the concentration of this compound in water and soil are limited. However, general knowledge of organic nitrates suggests a potential for contamination of these environmental compartments. dtic.mil Nitrate compounds, in general, are highly soluble in water and can leach into groundwater from the soil. nespthreatenedspecies.edu.aulookchem.com Given that this compound can be deposited from the atmosphere, it is plausible that it can be found in water and soil, although likely at very low concentrations due to degradation processes.

Sources and Sinks of Environmental Nitrates

The primary source of this compound in the environment is its formation in the atmosphere through the photooxidation of n-heptane in the presence of NOx. nespthreatenedspecies.edu.auca.gov n-Heptane is released into the atmosphere from both natural sources (e.g., vegetation) and anthropogenic activities (e.g., gasoline evaporation, industrial processes). Therefore, the atmospheric concentration of this compound is linked to the emissions of its precursors. Another potential, more direct source is its use as a fuel additive, which can lead to its release into the environment. dtic.mil

The environmental sinks of this compound, or the processes that remove it from the environment, are primarily atmospheric degradation and deposition. As mentioned earlier, photolysis and reaction with OH radicals are key atmospheric degradation pathways for alkyl nitrates. awi.de For larger alkyl nitrates like this compound, reaction with OH radicals is considered a more significant sink. awi.de

Once deposited from the atmosphere into terrestrial or aquatic environments, other degradation processes can occur. Hydrolysis, the reaction with water, is a known degradation pathway for organic nitrates. A study on the alkaline hydrolysis of various nitrate esters, including n-heptyl nitrate, demonstrated its decomposition in the presence of a base. dtic.mil While environmental waters are not typically alkaline, this indicates that hydrolysis is a potential fate process. The rate of hydrolysis is influenced by the molecular structure, with alkyl substituents affecting the stability of the ester. dtic.mil

Biodegradation is another potential sink. While specific studies on the biodegradation of this compound are scarce, research on similar compounds provides insight. For instance, a study on 2-ethylhexyl nitrate, another fuel additive, found that it could be degraded by certain bacteria, although it was not considered readily biodegradable. asm.org This suggests that microbial degradation of this compound in soil and water is possible, but may be a slow process.

The persistence of nitrate in the environment is a concern, as it can remain in groundwater for extended periods. usgs.gov However, the fate of the nitrate functional group in this compound is tied to the degradation of the entire molecule. Once degraded, the nitrate can be released and participate in the natural nitrogen cycle.

Analytical and Spectroscopic Characterization of Heptyl Nitrate

Chromatographic Methodologies for Heptyl Nitrate (B79036) Analysis

Chromatography is a fundamental technique for separating the components of a mixture. For a semi-volatile organic compound like heptyl nitrate, both gas and liquid chromatography are highly applicable.

Gas Chromatography (GC) and Coupled Techniques (e.g., GC-MS/MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In GC, a sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. brjac.com.br For this compound, a non-polar or medium-polarity capillary column would likely be used.

Gas chromatography is frequently coupled with mass spectrometry (GC-MS), which serves as a highly specific and sensitive detector. brjac.com.br The mass spectrometer ionizes the compounds eluting from the GC column, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. youtube.com This provides a unique mass spectrum for each compound, acting as a chemical fingerprint.

For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed. This technique involves multiple stages of mass analysis, which helps to reduce background noise and matrix interferences, making it particularly useful for analyzing complex samples. usda.gov In a typical GC-MS/MS setup, precursor ions from the analyte are selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are monitored by the second mass analyzer. usda.gov While specific parameters for this compound are not widely published, typical conditions for similar organic compounds can be inferred.

Table 1: Illustrative GC-MS/MS Parameters for Organic Compound Analysis

| Parameter | Typical Setting |

|---|---|

| Injector Temperature | 250 °C brjac.com.br |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) brjac.com.br |

| Carrier Gas | Helium at 1 mL/min brjac.com.br |

| Oven Program | Initial 40 °C, ramp at 10 °C/min to 300 °C brjac.com.br |

| Ionization Mode | Electron Impact (EI) |

| MS Source Temperature | 200 °C usda.gov |

| Transfer Line Temperature | 280 °C usda.gov |

| Collision Gas | Argon usda.gov |

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for a wide range of organic molecules, including those that are not sufficiently volatile for GC. epa.gov The method separates compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice. In this mode, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. ukim.edu.mksciencepub.net

Detection in HPLC is commonly achieved using an ultraviolet (UV) detector, as the nitrate ester functional group exhibits UV absorbance. The analysis of other organic nitrates and nitrites often utilizes UV detection at wavelengths around 210-220 nm. ukim.edu.mksciencepub.net The retention time of the compound under specific conditions is used for identification, while the peak area is proportional to its concentration. jfda-online.com

Table 2: Representative HPLC Conditions for Nitrate Ester Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Eclipse Plus C8 (150 x 4.6 mm, 5 µm) sciencepub.net |

| Mobile Phase | Isocratic mixture of methanol and water sciencepub.net |

| Flow Rate | 0.8 mL/min sciencepub.netjfda-online.com |

| Injection Volume | 10 µL sciencepub.net |

| Detector | UV at 220 nm sciencepub.net |

| Column Temperature | Ambient |

Ion Chromatography (IC) and Capillary Electrophoresis (CE)

Ion Chromatography (IC) and Capillary Electrophoresis (CE) are powerful analytical techniques primarily designed for the separation and analysis of ionic species. thermofisher.commdpi.com IC separates ions based on their interaction with a resinous stationary phase, while CE separates ions based on their electrophoretic mobility in an electric field. windows.netnih.gov These methods are highly effective for quantifying inorganic anions like nitrate (NO₃⁻) and nitrite (B80452) (NO₂⁻) in aqueous samples. thermofisher.commdpi.com

However, this compound is a neutral, covalent organic molecule, not an ion. Therefore, IC and CE are generally not suitable for its direct analysis. These techniques would not retain or separate the neutral this compound molecule under standard operating conditions. An indirect analysis could theoretically be performed if the this compound was first hydrolyzed to produce the nitrate anion, which could then be quantified by IC or CE.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy involves the interaction of electromagnetic radiation with matter. It is an indispensable tool for elucidating the structure of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. For organic molecules, ¹H (proton) and ¹³C (carbon-13) NMR are the most important. bhu.ac.in

¹H NMR: The ¹H NMR spectrum of this compound would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show characteristic signals for the methyl (CH₃) group at one end of the chain, the various methylene (B1212753) (CH₂) groups along the chain, and the methylene group directly attached to the electron-withdrawing nitrate group (-ONO₂). This latter CH₂ group would be shifted significantly downfield (to a higher ppm value) compared to the others.

¹³C NMR: The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. udel.edu Each unique carbon atom in the this compound structure would give a distinct signal. Similar to the ¹H spectrum, the carbon atom bonded to the nitrate group would be the most downfield signal due to the deshielding effect of the oxygen atoms. bhu.ac.in

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for alkyl chains and the influence of a nitrate substituent.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CH₃- | ~0.9 | ~14 |

| -CH₂- (positions 3-6) | ~1.3-1.4 | ~22-32 |

| -CH₂- (position 2) | ~1.7 | ~26 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch or bend). The nitrate ester group has very strong and characteristic absorption bands. The asymmetric stretching (νas) of the NO₂ group typically appears in the 1660-1625 cm⁻¹ region, while the symmetric stretching (νs) appears around 1285-1250 cm⁻¹. vscht.cz A strong absorption due to the O-N stretch is also expected around 870-830 cm⁻¹. Additionally, the C-H stretching vibrations of the heptyl group would be observed in the 3000-2850 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that is also used to observe vibrational modes. nih.gov It is complementary to IR spectroscopy. The nitrate group is Raman active, with a particularly strong, sharp peak for the symmetric N-O stretch, typically observed around 1050 cm⁻¹. nih.gov Raman spectroscopy can be a valuable tool, especially for quantitative analysis in aqueous solutions where water's strong IR absorption can be problematic. ornl.gov

Table 4: Characteristic Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C-H (alkyl) | Stretching | 2850-3000 | 2850-3000 |

| NO₂ (nitrate) | Asymmetric Stretch | 1625-1660 | Weak/Inactive |

| NO₂ (nitrate) | Symmetric Stretch | 1250-1285 | ~1050 (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for the quantitative analysis of various compounds, including nitrates. This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the sample, a relationship described by the Beer-Lambert law.

For the quantification of nitrate ions, UV-Vis spectroscopy offers a straightforward and rapid approach. The nitrate ion exhibits a characteristic absorption maximum in the UV region, typically around 220 nm. truman.edu However, a challenge in using this primary absorption peak for quantification is the potential interference from other organic and inorganic species present in the sample matrix, which may also absorb at this wavelength. truman.edu To mitigate this, a correction is often applied by measuring the absorbance at a second wavelength, such as 275 nm, where the nitrate ion does not absorb but interfering substances might. truman.edu

In many analytical procedures for nitrate determination, a preliminary step involving the reduction of nitrate (NO₃⁻) to nitrite (NO₂⁻) is employed. mt.commt.com The resulting nitrite is then reacted with specific chromogenic reagents, such as those used in the Griess assay, to produce a colored azo dye. mt.comstudycorgi.com This dye has a strong absorbance in the visible region of the spectrum, typically around 540 nm, which can then be measured to determine the original nitrate concentration. studycorgi.com This indirect method enhances the specificity and sensitivity of the quantification, especially in complex matrices.

The instrumentation for UV-Vis spectroscopy consists of a light source, a wavelength selector (monochromator), a sample holder, and a detector. studycorgi.com By measuring the absorbance of standard solutions of known concentrations, a calibration curve can be constructed. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. youtube.com

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Primary Absorption Wavelength (Nitrate) | ~220 nm | Subject to interference from organic matter. truman.edu |

| Correction Wavelength | ~275 nm | Used to compensate for interfering substances. truman.edu |

| Wavelength for Azo Dye (after Griess reaction) | ~540 nm | Offers higher specificity for nitrate/nitrite quantification. studycorgi.com |

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in the study of organic compounds like this compound, providing detailed information about their molecular weight and structure.

Mass spectrometry is highly effective for identifying this compound and its various degradation products. The initial step in MS analysis involves ionizing the sample molecules. Techniques such as electrospray ionization (ESI) are commonly used for this purpose. unito.it Once ionized, the molecules are introduced into the mass analyzer, which separates them based on their mass-to-charge ratio.

The resulting mass spectrum shows the molecular ion of this compound, confirming its molecular weight. Furthermore, the degradation of this compound under various conditions (e.g., thermal, hydrolytic) can be monitored. nih.govnih.gov Degradation can lead to the formation of a variety of smaller molecules. For instance, the cleavage of the nitrate ester bond can occur, and other reactions can lead to a range of organic and inorganic products. dtic.mil

Gas chromatography-mass spectrometry (GC-MS) is a particularly useful hyphenated technique for this purpose. mdpi.com GC separates the components of a mixture before they are introduced into the mass spectrometer, allowing for the individual identification of each degradation product. For example, studies on the thermal decomposition of nitrate esters have identified products such as nitric oxide, water, carbon monoxide, and formaldehyde. nih.gov

Tandem mass spectrometry, also known as MS/MS, provides an even higher level of specificity and sensitivity, making it ideal for trace analysis of this compound. researchgate.net This technique involves multiple stages of mass analysis. In the first stage, the precursor ion (e.g., the molecular ion of this compound) is selected. This ion is then subjected to collision-induced dissociation (CID), causing it to fragment into smaller product ions. unito.it The second stage of mass analysis then separates and detects these product ions.

This process allows for the creation of a unique fragmentation pattern, or "MS/MS fingerprint," for a specific compound. nih.gov By monitoring a specific transition from a precursor ion to a product ion, a technique known as selected reaction monitoring (SRM), analysts can achieve very low detection limits and high selectivity, even in complex sample matrices. mit.edu This makes tandem MS a powerful tool for detecting minute quantities of this compound in environmental or biological samples.

The high resolution and accuracy of modern mass spectrometers further enhance the ability to identify and quantify trace levels of compounds and their metabolites or degradation products. nih.govnih.gov

| Technique | Application | Key Advantages |

|---|---|---|

| GC-MS | Identification of volatile degradation products. mdpi.com | Excellent separation and identification capabilities. |

| LC-MS | Analysis of non-volatile and thermally labile compounds. nih.gov | Suitable for a wide range of analytes. |

| Tandem MS (MS/MS) | Trace analysis and structural elucidation. researchgate.net | High sensitivity, specificity, and structural information. researchgate.netmit.edu |

Electrochemical Methods for Nitrate Detection and Transformation Studies

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional analytical techniques for the detection and study of nitrates. icm.edu.plresearchgate.net These methods are based on measuring the electrical properties, such as potential or current, that arise from chemical reactions involving the analyte.

For nitrate detection, various electrochemical techniques can be employed, including potentiometry, amperometry, and voltammetry. nih.gov Potentiometric sensors, such as ion-selective electrodes (ISEs), measure the potential difference between a sensing electrode and a reference electrode, which is related to the concentration of the nitrate ion in the sample. scholars.direct

Amperometric and voltammetric methods, on the other hand, involve the application of a potential to a working electrode and measuring the resulting current. nih.gov The reduction of nitrate at the electrode surface produces a current that is proportional to its concentration. The development of chemically modified electrodes, often incorporating nanomaterials or enzymes like nitrate reductase, has significantly improved the sensitivity and selectivity of these sensors. researchgate.netnih.gov

These electrochemical techniques are not only useful for quantification but also for studying the transformation of nitrates. By monitoring the changes in the electrochemical signal over time, researchers can investigate the kinetics and mechanisms of nitrate reduction and other transformation processes.

| Electrochemical Method | Principle | Application in Nitrate Analysis |

|---|---|---|

| Potentiometry (ISE) | Measures potential difference. scholars.direct | Direct determination of nitrate concentration. scholars.direct |

| Amperometry/Voltammetry | Measures current from redox reactions. nih.gov | Quantification and transformation studies of nitrate. nih.gov |

| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of the sensor. nih.gov | Highly sensitive detection of nitrate. nih.gov |

Sample Preparation and Derivatization Strategies for this compound Analysis

Effective sample preparation is a critical step in the accurate analysis of this compound, especially when dealing with complex matrices or trace concentrations. The goal of sample preparation is to isolate the analyte of interest from interfering components and to concentrate it to a level suitable for the analytical instrument.

Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation for biological samples. nih.gov The choice of method depends on the nature of the sample matrix and the analytical technique to be used.

Derivatization is another important strategy, particularly for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.net Derivatization involves chemically modifying the analyte to improve its analytical properties, such as volatility, thermal stability, or detectability.

For the analysis of nitrates, a common derivatization approach involves the reduction of nitrate to nitrite, followed by a reaction with a chromogenic or fluorogenic reagent to form a highly detectable product. researchgate.net For example, the Griess reaction is widely used to convert nitrite into a colored azo dye that can be easily quantified by UV-Vis spectroscopy or HPLC with UV detection. researchgate.net

In the context of GC-MS analysis, derivatization can be used to convert non-volatile nitrates into more volatile derivatives that are amenable to GC separation. mdpi.com

Reaction Kinetics and Mechanistic Studies of Heptyl Nitrate

Advanced Spectroscopic Techniques for In Situ Kinetic Monitoring (e.g., FTIR, Rheometry)

To gain deeper mechanistic insights, in situ monitoring techniques are employed to track the chemical and physical changes during the decomposition process in real time.

Fourier Transform Infrared (FTIR) spectroscopy is particularly valuable for this purpose. nih.gov By monitoring the reaction mixture directly, changes in the concentrations of reactants, intermediates, and products can be observed. For heptyl nitrate (B79036) decomposition, in-situ FTIR would track the decrease in the characteristic absorbance bands of the nitrate group (-ONO₂) and the simultaneous appearance of new bands corresponding to products like nitrogen dioxide (NO₂) and carbonyl compounds (C=O). acs.orgresearchgate.net This allows for the real-time determination of reaction kinetics by following the concentration profiles of key species. researchgate.net

Simultaneous rheometry and FTIR spectroscopy can provide a more comprehensive picture by correlating changes in the fluid's viscosity and flow behavior with the underlying chemical transformations. thermofisher.com As the heptyl nitrate additive in a fuel mixture decomposes, the formation of new products and radical species can alter the rheological properties of the fluid. This combined technique allows researchers to understand how the microscopic state of molecular organization changes under shear stress as the chemical reaction proceeds. thermofisher.com

Radical-Mediated Reaction Pathways Involving Alkyl Nitrates

The thermal decomposition of alkyl nitrates is known to proceed through a radical chain mechanism. researchgate.net This process is initiated by the cleavage of the weakest bond in the molecule, which dictates the subsequent reaction pathways.

The initial and rate-determining step in the thermal decomposition of this compound is the homolytic cleavage of the weak O-NO₂ bond. researchgate.netresearchgate.net This bond scission has a relatively high activation energy (~40 kcal/mole) and results in the formation of an alkoxy radical (RO•) and a nitrogen dioxide molecule (NO₂). researchgate.netosti.govcaprysses.fr

R-CH₂-ONO₂ → R-CH₂-O• + •NO₂

The fate of the alkoxy radical determines the subsequent products and whether the NOx component is released. doi.org The alkoxy radical can decompose or isomerize. For example, H-atom abstraction from the carbon adjacent to the nitrate group (the α-carbon) by another radical (like •OH in atmospheric chemistry) leads to an α-nitrooxyalkyl radical. tandfonline.comcaprysses.fr Theoretical calculations have shown that these α-nitrooxy radicals are highly unstable and rapidly decompose to yield a carbonyl compound (an aldehyde or ketone) and eliminate NO₂. tandfonline.comdoi.org

R₁R₂C(•)ONO₂ → R₁C(=O)R₂ + •NO₂

Structure-Reactivity Relationships in Alkyl Nitrate Chemistry

The reactivity of alkyl nitrates is profoundly influenced by their molecular structure. The length and branching of the alkyl chain, as well as the nature of substituent groups, play a crucial role in determining the kinetics and mechanisms of their chemical transformations. Understanding these structure-reactivity relationships is essential for predicting the behavior of specific alkyl nitrates, such as this compound, in various chemical environments.

The primary factor governing the reactivity of alkyl nitrates is the strength of the O-NO2 bond. The homolytic cleavage of this bond is often the initial and rate-determining step in their thermal decomposition. The energy required for this bond scission is influenced by the stability of the resulting alkoxy radical. Longer and more branched alkyl chains tend to form more stable radicals, which can lead to lower activation energies for decomposition. For instance, detailed kinetic models have been developed for compounds like hexyl nitrate to predict their ignition and detonation properties. osti.gov

The thermal decomposition of alkyl nitrates typically proceeds through a radical mechanism initiated by the cleavage of the O-NO2 bond, leading to the formation of an alkoxy radical and nitrogen dioxide (NO2). researchgate.net This initial step is followed by a series of complex reactions. For example, in the case of 2-ethylhexyl nitrate (2-EHN), a compound structurally similar to this compound, thermal decomposition leads to the formation of heptyl radicals and formaldehyde. lookchem.comresearchgate.net The subsequent reactions of these radicals are critical in processes like diesel combustion, where 2-EHN is used as a cetane improver. researchgate.netresearchgate.net

The rate of decomposition is highly dependent on temperature. Studies on 2-EHN have shown that the onset of decomposition occurs at temperatures around 140-160°C under adiabatic conditions. researchgate.net The activation energy for the thermal decomposition of 2-EHN in the gas phase has been determined to be approximately 37.5 ± 3 kcal/mol. lookchem.com

Interactive Table: Kinetic Data for the Thermal Decomposition of 2-Ethylhexyl Nitrate (2-EHN)

| Parameter | Value | Solvent/Phase | Reference |

| Activation Energy (Ea) | 39 kcal/mol | trans-decalin | lookchem.com |

| Activation Energy (Ea) | 37.5 ± 3 kcal/mol | Gas Phase | lookchem.com |

| log A | 15.4 | Gas Phase | lookchem.com |

| Onset Decomposition Temp. | 140-160 °C | Adiabatic | researchgate.net |

In addition to thermal decomposition, the susceptibility of alkyl nitrates to hydrolysis is also governed by their structure. The alkaline hydrolysis of alkyl nitrates can proceed through several pathways, including nucleophilic substitution (SN2) at the carbon atom, elimination reactions, and attack at the nitrogen atom of the nitrate group. dtic.mil The rates of these reactions are influenced by the steric hindrance around the reaction center and the electronic effects of the alkyl group. For example, the rate of hydrolysis generally decreases as the alkyl group becomes larger and more sterically hindered (e.g., methyl > ethyl > isopropyl). dtic.mil Studies using isotopically labeled water have shown that for n-butyl nitrate and n-octyl nitrate, a significant portion of the hydrolysis reaction proceeds via nitrogen-oxygen bond fission. dtic.mil

The position of the nitrate group on the alkyl chain also has a significant impact on reactivity. Moving the nitrate group from a primary to a secondary carbon atom can alter the reaction mechanism and rate. For instance, in the hydrolysis of propanol (B110389) nitrates, moving the nitrate group from the 1-position to the 2-position decreases the rate of hydrolysis. dtic.mil

The atmospheric chemistry of alkyl nitrates is another area where structure-reactivity relationships are critical. Alkyl nitrates are formed in the atmosphere from the oxidation of hydrocarbons in the presence of nitrogen oxides. core.ac.uk Their atmospheric lifetime is determined by their rates of photolysis and reaction with hydroxyl (OH) radicals. core.ac.uk These rates are, in turn, dependent on the structure of the alkyl group. copernicus.org

Biodegradation and Biotransformation of Alkyl Nitrates in Environmental Systems

Microbial Degradation Pathways of Alkyl Nitrates

The environmental fate of heptyl nitrate (B79036) is predominantly governed by microbial degradation, which can proceed through distinct pathways depending on the prevailing redox conditions. Microorganisms have evolved sophisticated mechanisms to utilize this compound as a source of carbon, nitrogen, or as a terminal electron acceptor.

Heptyl nitrate can be transformed by microbial consortia under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. The initial and rate-limiting step in its biodegradation is the cleavage of the nitrate ester bond (O–NO₂).

Anaerobic Transformation: Under anoxic or anaerobic conditions, this compound primarily undergoes reductive cleavage. This process involves the transfer of two electrons to the nitrate moiety, resulting in the formation of 1-heptanol (B7768884) and nitrite (B80452) (NO₂⁻). This pathway is particularly significant in environments such as saturated soils, aquatic sediments, and groundwater, where denitrifying bacteria are active. The reaction can be summarized as:

C₇H₁₅ONO₂ + 2e⁻ + H⁺ → C₇H₁₅OH + NO₂⁻

The resulting 1-heptanol can be further metabolized as a carbon and energy source, while the nitrite can be used as an electron acceptor in denitrification.

Aerobic Transformation: In the presence of oxygen, microorganisms can also degrade this compound. While reductive cleavage to 1-heptanol can still occur, aerobic pathways may also involve initial oxidative attacks on the alkyl chain, catalyzed by monooxygenase enzymes. This can lead to the formation of hydroxylated intermediates prior to the removal of the nitrate group. However, for long-chain alkyl nitrates like this compound, the reductive pathway followed by aerobic degradation of the resulting alcohol (1-heptanol) is a well-documented and efficient process. The rate and dominance of each pathway are dictated by the specific microbial species present and the local environmental conditions.

The following table compares the key features of these two transformation processes for this compound.

| Feature | Anaerobic Transformation | Aerobic Transformation |

|---|---|---|

| Primary Initial Step | Reductive cleavage of the O–NO₂ bond | Can involve reductive cleavage or direct oxidation of the alkyl chain |

| Key Reactants | This compound, Electron Donor | This compound, Oxygen (O₂) |

| Initial Products | 1-Heptanol, Nitrite (NO₂⁻) | 1-Heptanol, Nitrite; or hydroxylated this compound intermediates |

| Governing Condition | Absence of oxygen (anoxic/anaerobic) | Presence of oxygen |

| Typical Environments | Aquatic sediments, groundwater, water-logged soils | Surface waters, aerated soils, wastewater treatment plants |

Specific guilds of microorganisms are responsible for the anaerobic degradation of this compound.

Denitrifying Microorganisms: Facultative anaerobic bacteria capable of denitrification are primary agents in the transformation of this compound. In the absence of oxygen, these microbes utilize the nitrate moiety of the compound as a terminal electron acceptor for respiration. The process begins with the reductive release of nitrite, as described above. This nitrite is then sequentially reduced by the microbial denitrification machinery to gaseous products:

NO₂⁻ → NO (Nitric oxide) → N₂O (Nitrous oxide) → N₂ (Dinitrogen gas)

Sulfate-Reducing Microorganisms (SRMs): In strictly anoxic, sulfate-rich environments like marine sediments, SRMs can also contribute to this compound degradation. These microorganisms can utilize the 1-heptanol produced from the initial cleavage of this compound as a carbon source and electron donor for the reduction of sulfate (B86663) (SO₄²⁻) to hydrogen sulfide (B99878) (H₂S). While SRMs may not directly use the nitrate ester as their primary electron acceptor, they play a critical role in the complete mineralization of the compound by consuming its primary alcohol metabolite, thereby driving the initial degradation reaction forward. This creates a synergistic relationship where denitrifying bacteria perform the initial cleavage and SRMs metabolize the resulting alcohol.

Identification and Characterization of Microbial Metabolites (e.g., Lactone Formation)

The biodegradation of this compound produces a cascade of metabolic intermediates as the parent molecule is broken down. The identification of these metabolites is crucial for elucidating the complete degradation pathway.

Primary Metabolite (1-Heptanol): As established, the first and most direct metabolite is 1-heptanol, formed via the reductive cleavage of the ester bond.

Oxidation Products (Heptanal and Heptanoic Acid): The 1-heptanol is readily oxidized by microbial alcohol and aldehyde dehydrogenases. It is first converted to the corresponding aldehyde, heptanal (B48729), which is subsequently oxidized to the carboxylic acid, heptanoic acid.

Lactone Formation: A notable feature of the metabolism of medium-to-long-chain alkanoic acids like heptanoic acid is the formation of lactones. This is often a result of subterminal oxidation. Microbial monooxygenase enzymes (e.g., cytochrome P450 systems) can hydroxylate the heptanoic acid molecule at a subterminal carbon, typically the γ (C-4) or δ (C-5) position. The resulting hydroxy acid intermediate is unstable and undergoes spontaneous or enzyme-catalyzed intramolecular cyclization (esterification) to form a stable five-membered ring (γ-heptalactone) or a six-membered ring (δ-heptalactone). This pathway is considered a detoxification mechanism in some microorganisms.

The following table summarizes the key metabolites identified during this compound biodegradation.

| Metabolite | Chemical Formula | Formation Pathway | Role in Pathway |

|---|---|---|---|

| 1-Heptanol | C₇H₁₆O | Reductive cleavage of this compound | Primary metabolite; carbon source |

| Heptanal | C₇H₁₄O | Oxidation of 1-heptanol | Intermediate |

| Heptanoic Acid | C₇H₁₄O₂ | Oxidation of heptanal | Key intermediate; precursor to lactones and β-oxidation |

| γ-Heptalactone | C₇H₁₂O₂ | Subterminal (C-4) hydroxylation and cyclization of heptanoic acid | Stable cyclic metabolite |

| δ-Heptalactone | C₇H₁₂O₂ | Subterminal (C-5) hydroxylation and cyclization of heptanoic acid | Stable cyclic metabolite |

Enzymatic Mechanisms in Alkyl Nitrate Biodegradation

The biodegradation of this compound is mediated by a specific sequence of enzymatic reactions.

Nitrate Reductases: The initial reductive cleavage of the O–NO₂ bond is catalyzed by enzymes with nitrate reductase activity. These are often broad-specificity enzymes found in denitrifying bacteria that can act on a variety of nitrated compounds, transferring electrons to the nitrogen atom and facilitating bond scission.

Monooxygenases/Hydroxylases: These enzymes, particularly cytochrome P450 monooxygenases, are vital for two key steps. First, in aerobic pathways, they can initiate the degradation by oxidizing the terminal or subterminal carbons of the heptyl chain. Second, and more critically for the formation of characteristic metabolites, they catalyze the subterminal hydroxylation of heptanoic acid, which is the prerequisite step for lactone formation.

Alcohol and Aldehyde Dehydrogenases: Once 1-heptanol is formed, a cascade of NAD⁺/NADP⁺-dependent dehydrogenases carries out its oxidation. Alcohol dehydrogenase converts 1-heptanol to heptanal, and aldehyde dehydrogenase subsequently converts heptanal to heptanoic acid. This channels the carbon from this compound into the central fatty acid metabolism of the cell.

The table below outlines the enzymes and their functions in the degradation pathway.

| Enzyme Class | Reaction Catalyzed | Step in Pathway |

|---|---|---|

| Nitrate Reductase | C₇H₁₅ONO₂ → C₇H₁₅OH + NO₂⁻ | Initial reductive cleavage of the nitrate ester |

| Alcohol Dehydrogenase | 1-Heptanol → Heptanal | Oxidation of the primary alcohol metabolite |

| Aldehyde Dehydrogenase | Heptanal → Heptanoic Acid | Oxidation of the aldehyde intermediate |

| Cytochrome P450 Monooxygenase | Heptanoic Acid → Hydroxy-heptanoic Acid | Subterminal hydroxylation leading to lactone formation |

Factors Influencing Biodegradation Rates in Diverse Environments

The efficiency and rate of this compound biodegradation are not constant but are influenced by a combination of physicochemical and biological factors.

Environmental Conditions: Several environmental parameters exert strong control over biodegradation rates:

Oxygen Availability: This is a master variable that determines whether aerobic or anaerobic pathways dominate. The initial reductive cleavage is often faster under anaerobic conditions where this compound can be used as an electron acceptor.

Temperature and pH: Microbial activity is highly sensitive to temperature and pH. Degradation rates will be highest within the optimal growth range of the degrading microbial community and will decrease significantly at suboptimal temperatures or pH levels.

Nutrient Status: The presence of essential nutrients, such as phosphorus and other available carbon sources, is necessary to support the growth and metabolic activity of the microbial populations responsible for degradation.

Redox Potential: For anaerobic processes, a sufficiently low redox potential is required to make denitrification and sulfate reduction thermodynamically favorable.

The table below summarizes the influence of these key factors.

| Factor | Influence on this compound Biodegradation Rate |

|---|---|

| Low Water Solubility | Limits bioavailability, often becoming the rate-limiting step for degradation. |

| Adsorption to Soil/Sediment | Decreases concentration in the aqueous phase, reducing accessibility to microbes. |

| Oxygen Concentration | Determines the dominant metabolic pathway (aerobic vs. anaerobic). Anaerobic cleavage is often rapid. |

| Temperature | Rate increases with temperature up to an optimum for microbial enzymes, then decreases. |

| pH | Affects enzyme stability and microbial viability; degradation is fastest at optimal pH (typically near neutral). |

| Nutrient Availability | Lack of essential nutrients (e.g., phosphorus) can limit microbial growth and co-metabolism, slowing degradation. |

Electrochemical Biodegradation Approaches for Environmental Nitrates

Electrochemical biodegradation, a type of microbial electrochemical technology (MET), is an emerging and promising approach for the remediation of water contaminated with nitrates. nih.govwikipedia.org This technology leverages the metabolic activity of microorganisms in conjunction with an electrochemical system to enhance the degradation of pollutants. wikipedia.org In the context of nitrate removal, this process is often referred to as electro-bioremediation or bioelectrochemical denitrification. nih.govdeswater.com

These systems typically consist of a bioelectrochemical reactor with an anode and a cathode. nih.gov Microorganisms, particularly electroactive bacteria, form a biofilm on the electrode surfaces. nih.gov At the cathode, autotrophic denitrifying bacteria can utilize electrons supplied by the electrode to reduce nitrate (NO₃⁻) to harmless dinitrogen gas (N₂). wikipedia.org This process offers an advantage over traditional heterotrophic denitrification by not requiring the addition of an organic carbon source, which can be a significant operational cost. nih.gov

Several studies have demonstrated the effectiveness of electro-bioremediation for nitrate-contaminated groundwater. Pilot-scale studies have achieved significant nitrate removal rates, producing effluent that meets drinking water standards. nih.gov For example, one pilot plant achieved a maximum nitrate removal rate of 0.9 ± 0.1 kg NO₃⁻ m⁻³ d⁻¹ with an energy consumption of 4.3 ± 0.4 kWh kg⁻¹ of nitrate removed. nih.gov Another study reported a nitrate reduction rate of 5.0 ± 0.3 kg NO₃⁻ m⁻³ d⁻¹ in a bioelectrochemical reactor. nih.gov

The microbial communities in these reactors are central to their performance. Microbiological analyses have revealed the enrichment of specific denitrifying bacteria. Commonly found groups include Pseudomonadaceae, Rhizobiaceae, Gallionellaceae, and Xanthomonadaceae. nih.gov In some denitrifying bioelectrochemical systems, bacteria from the genera Bacillus and Pseudomonas have been identified as key players. deswater.com The performance of these systems is influenced by factors such as the applied potential, hydraulic retention time (HRT), and the composition of the microbial community. deswater.comnih.gov

The table below presents a summary of research findings on the electrochemical biodegradation of nitrates.

| Study Focus | Key Findings | Microbial Genera Involved (if specified) | Reference(s) |

| Pilot-scale electro-bioremediation of groundwater | Achieved a maximum nitrate removal rate of 0.9 ± 0.1 kg NO₃⁻ m⁻³ d⁻¹. | Pseudomonadaceae, Rhizobiaceae, Gallionellaceae, Xanthomonadaceae | nih.gov |

| Compact reactor for nitrate removal and disinfection | Reached a nitrate reduction rate of 5.0 ± 0.3 kg NO₃⁻ m⁻³ d⁻¹. | Not specified | nih.gov |

| Denitrifying bioelectrochemical system for groundwater | Achieved up to 96.2% nitrate removal efficiency in microbial electrolysis cell (MEC) mode. | Not specified | deswater.com |

| Microbial fuel cell for nitrate removal | Heterotrophic denitrification was the primary removal mechanism, with electrochemical denitrification reducing the remainder. | Thauera, Dechloromonas, Hydrogenophaga | frontiersin.org, mdpi.com |

| Co-remediation of nitrate and arsenite | Maximum nitrate reduction rate of 519 g N-NO₃⁻ m⁻³ d⁻¹ was achieved. | Sideroxydans sp., Achromobacter sp. | nih.gov |

Theoretical and Computational Chemistry Studies of Heptyl Nitrate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for investigating the molecular properties and reactivity of heptyl nitrate (B79036). rsdjournal.orgresearchgate.net These computational methods allow for the detailed examination of electronic structure, bonding, and reaction pathways at the atomic level. rsdjournal.orgscispace.com

Electronic Structure and Bonding Analysis

Theoretical studies utilizing DFT can elucidate the electronic structure and bonding characteristics of alkyl nitrates. For instance, methods like B3LYP with a 6-31G* basis set are commonly employed to optimize the molecular geometry and analyze atomic charges, often using Mulliken population analysis. researchgate.net Such analyses reveal the distribution of electron density within the heptyl nitrate molecule, providing insights into its polarity and the nature of its chemical bonds.

A key aspect of the electronic structure of alkyl nitrates is the O-NO2 bond, which is considered a trigger bond in the initiation of thermal decomposition. researchgate.net Quantum chemical calculations can determine the bond dissociation energies (BDEs) for this and other bonds within the molecule. researchgate.netnih.gov Studies on various alkyl nitrates have shown that the stability of the O-NO2 bond can be influenced by the structure of the alkyl group. researchgate.net For example, research on other nitrates indicates that increasing the number of methylene (B1212753) groups can affect properties like density and detonation performance. researchgate.net

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical output of quantum chemical calculations. The energies of these orbitals are fundamental to understanding the chemical reactivity of the molecule.

Below is a table summarizing typical molecular properties of an alkyl nitrate that can be determined using DFT calculations.

| Molecular Property | Description | Typical Computational Method |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | DFT (e.g., B3LYP/6-31G*) |

| Atomic Charges | The distribution of electron charge among the atoms. | Mulliken Population Analysis |

| Bond Dissociation Energy (BDE) | The energy required to break a specific chemical bond. | DFT Calculations |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT Calculations |

Reaction Pathway Elucidation and Transition State Analysis